molecular formula C18H14O9 B13407103 Triphlorethol A

Triphlorethol A

Cat. No.: B13407103
M. Wt: 374.3 g/mol
InChI Key: RZJSMTAJLZUPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphlorethol A is a polyphenolic compound derived from marine brown algae, particularly from the species Ecklonia cava. It belongs to the class of phlorotannins, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and sleep-promoting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphlorethol A can be synthesized through the oxidative coupling of phloroglucinol units. The process involves the formation of ether linkages between the phloroglucinol molecules. The reaction typically requires an oxidizing agent, such as ferric chloride, and is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves the extraction of phlorotannins from marine brown algae, followed by chromatographic purification. The extraction process usually employs solvents like methanol or ethanol to isolate the phlorotannins. The crude extract is then subjected to column chromatography to separate this compound from other phlorotannins .

Chemical Reactions Analysis

Types of Reactions

Triphlorethol A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Triphlorethol A exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Triphlorethol A is unique among phlorotannins due to its specific biological activities. Similar compounds include:

Properties

Molecular Formula

C18H14O9

Molecular Weight

374.3 g/mol

IUPAC Name

2-[4-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy]benzene-1,3,5-triol

InChI

InChI=1S/C18H14O9/c19-8-1-9(20)3-11(2-8)26-18-15(24)6-12(7-16(18)25)27-17-13(22)4-10(21)5-14(17)23/h1-7,19-25H

InChI Key

RZJSMTAJLZUPCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)OC3=C(C=C(C=C3O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.